molecular formula C10H15BrO4S B12824091 ((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid CAS No. 67999-30-8

((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Cat. No.: B12824091
CAS No.: 67999-30-8
M. Wt: 311.19 g/mol
InChI Key: XUJHKPSBHDQIOD-MATHAZKKSA-N
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Description

((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a bromine atom, a ketone group, and a methanesulfonic acid moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Oxidation to Form the Ketone Group:

    Attachment of the Methanesulfonic Acid Group: The final step involves the sulfonation of the compound using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: :

Properties

CAS No.

67999-30-8

Molecular Formula

C10H15BrO4S

Molecular Weight

311.19 g/mol

IUPAC Name

[(1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H15BrO4S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,10-/m1/s1

InChI Key

XUJHKPSBHDQIOD-MATHAZKKSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)[C@H]2Br)CS(=O)(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C

Origin of Product

United States

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